p-Toluenesulfonic acid
Overview
Description
p-Toluenesulfonic acid: , also known as 4-methylbenzenesulfonic acid, is an organic compound with the chemical formula CH₃C₆H₄SO₃H. It is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents. This compound is a strong organic acid, approximately one million times stronger than benzoic acid .
Mechanism of Action
Target of Action
p-Toluenesulfonic acid (PTSA) is a strong organic acid that primarily targets carbonyl groups in organic compounds . It is known to interact with enzymes such as Lysozyme C and Pro-cathepsin H .
Mode of Action
PTSA acts as a proton donor, enhancing the electrophilicity of carbonyl groups in aldehydes or ketones . This protonation facilitates nucleophilic addition, leading to the formation of intermediates such as hemiacetals . PTSA can also protonate the hydroxyl group of the hemiacetal, creating a good leaving group .
Biochemical Pathways
PTSA is involved in various biochemical pathways, particularly in the hydrolysis of waste polyethylene terephthalate (PET) and the synthesis of biodiesel . In PET hydrolysis, PTSA acts as an acid catalyst, enabling the degradation of PET into terephthalic acid . In biodiesel production, PTSA catalyzes the esterification of oleic acid to form methyl oleate .
Pharmacokinetics
It is known to be a highly hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . This suggests that PTSA could have high bioavailability due to its solubility. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The action of PTSA results in the formation of new compounds through reactions such as esterification and transesterification . For example, in the hydrolysis of PET, PTSA catalyzes the breakdown of PET into terephthalic acid . In biodiesel production, PTSA facilitates the conversion of oleic acid into methyl oleate .
Action Environment
The action of PTSA is influenced by environmental factors such as temperature and pH. For instance, PTSA demonstrates excellent catalytic efficiency for PET hydrolysis under relatively mild conditions (90 minutes at 150 °C) . Furthermore, PTSA’s action can be influenced by the presence of other substances. For example, diols can suppress the excessive acidity of PTSA while maintaining its solubilizing effect .
Biochemical Analysis
Biochemical Properties
p-Toluenesulfonic acid is known for its strong acidic and hydrophilic properties . It is used as a counterion for basic drugs . Its high acidity helps activate different organic functional groups .
Cellular Effects
Given its role in the pharmaceutical industry, it is likely to have significant effects on cellular processes, particularly when used as a counterion for basic drugs .
Molecular Mechanism
Its strong acidity suggests that it may interact with various biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have not been extensively studied. It is known to be a stable compound under normal conditions .
Metabolic Pathways
Its use as a counterion for basic drugs suggests that it may indirectly influence metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Its solubility in water, alcohols, and other polar organic solvents suggests that it may be readily transported and distributed .
Subcellular Localization
Given its solubility in polar solvents, it is likely to be found throughout the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: : p-Toluenesulfonic acid is prepared on an industrial scale by the sulfonation of toluene. The reaction involves the electrophilic substitution of toluene with sulfur trioxide or concentrated sulfuric acid. The sulfonation process is reversible, and the generated water must be removed to drive the reaction towards the desired product .
Industrial Production Methods: : The industrial production of this compound involves the use of concentrated sulfuric acid and toluene. The reaction is carried out at elevated temperatures, and the product is purified by recrystallization from its concentrated aqueous solution followed by azeotropic drying with toluene .
Chemical Reactions Analysis
Types of Reactions: : p-Toluenesulfonic acid undergoes various chemical reactions, including:
Acetalization of aldehydes: This reaction involves the formation of acetals from aldehydes in the presence of this compound as a catalyst.
Esterification of carboxylic acids: This compound catalyzes the esterification of carboxylic acids with alcohols to form esters .Transesterification reactions: It is used in transesterification reactions to exchange the organic group of an ester with the organic group of an alcohol.
Common Reagents and Conditions: : Common reagents used in reactions with this compound include aldehydes, carboxylic acids, and alcohols. The reactions are typically carried out under acidic conditions and at elevated temperatures .
Major Products: : The major products formed from these reactions include acetals, esters, and transesterified compounds .
Scientific Research Applications
Chemistry: : p-Toluenesulfonic acid is widely used as a catalyst in organic synthesis due to its strong acidity and solubility in polar solvents. It is employed in various reactions, including esterifications, acetalizations, and transesterifications .
Biology and Medicine: : In biological and medical research, this compound is used as a reagent for the synthesis of various bioactive compounds. It is also used in the preparation of pharmaceutical intermediates .
Industry: : Industrial applications of this compound include its use as a catalyst in the production of resins, dyes, and other chemical products. It is also used in the synthesis of polymers and as a curing agent for epoxy resins .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to p-toluenesulfonic acid include benzenesulfonic acid and sulfanilic acid. These compounds also contain the sulfonic acid functional group and exhibit strong acidity .
Uniqueness: : this compound is unique due to the presence of a methyl group on the benzene ring, which enhances its solubility in organic solvents and makes it a more effective catalyst in certain reactions compared to benzenesulfonic acid .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXIMZWYDAKGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7SO3H, Array, C7H8O3S | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13438-45-4 (zinc salt), 1470-83-3 (lithium salt), 16106-44-8 (potassium salt), 16836-95-6 (silver(+1) salt), 36747-44-1 (calcium salt), 4124-42-9 (ammonium salt), 51650-46-5 (magnesium salt), 6192-52-5 (monohydrate), 657-84-1 (hydrochloride salt), 7144-37-8 (copper(2+) salt) | |
Record name | p-Toluenesulfonic acid | |
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DSSTOX Substance ID |
DTXSID0026701 | |
Record name | 4-Methylbenzenesulfonic acid | |
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Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Toluene sulfonic acid, liquid, with more than 5% free sulfuric acid appears as colorless to black solid. Odorless or nearly odorless. (USCG, 1999), Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Colorless hygroscopic solid; [ICSC] Colorless to black solid with no or little odor; [CHRIS] Off-white crystals; [Integra MSDS], COLOURLESS HYGROSCOPIC FLAKES. | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Record name | Benzenesulfonic acid, 4-methyl- | |
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Record name | p-Toluenesulfonic acid | |
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Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Boiling Point |
140 °C @ 20 MM HG, Boiling point = 38 °C | |
Record name | P-TOLUENESULFONIC ACID | |
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Flash Point |
363 °F (184 °C) (CLOSED CUP), 184 °C c.c. | |
Record name | P-TOLUENESULFONIC ACID | |
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Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Solubility |
ABOUT 67 G/100 ML WATER; SOL IN ALCOHOL, ETHER, VERY SOL IN WATER /SODIUM SALT/, Solubility in water, g/100ml at 25 °C: 67 (freely soluble) | |
Record name | P-TOLUENESULFONIC ACID | |
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Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Density |
1.45 at 77 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.24 | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Record name | p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) | |
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Vapor Pressure |
0.0000027 [mmHg] | |
Record name | p-Toluenesulfonic acid | |
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Color/Form |
MONOCLINIC LEAFLETS OR PRISMS | |
CAS No. |
104-15-4 | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Record name | p-Toluenesulfonic acid | |
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Record name | p-Toluenesulfonic acid | |
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Record name | 4-Methylbenzenesulfonic acid | |
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Record name | P-TOLUENESULFONIC ACID | |
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Record name | P-TOLUENESULFONIC ACID | |
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Melting Point |
221 °F (USCG, 1999), 106-107 °C, 106-107 °C /ANHYDROUS/, MELTING POINT: 38 °C /METASTABLE FORM/, Melting point = 106 °C /monohydrate/; 93 °C /trihydrate/, 104.50 °C. @ 760.00 mm Hg | |
Record name | TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID | |
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Retrosynthesis Analysis
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Q1: What are the main catalytic applications of p-Toluenesulfonic acid?
A1: this compound is a versatile catalyst employed in various organic reactions. Some key applications highlighted in the research include:
- Esterification: PTSA effectively catalyzes the formation of esters from carboxylic acids and alcohols. This is particularly useful in synthesizing biodiesel from high acid value vegetable oils. [, , , , ]
- Acetal Formation: PTSA mediates the conversion of aldehydes or ketones to acetals in the presence of alcohols. []
- Degradation of Cellulose: PTSA, even in dilute aqueous solutions, demonstrates superior catalytic activity compared to sulfuric acid for breaking down cellulose into sugars at moderate temperatures and pressures. []
- Friedländer Synthesis of Quinolines: PTSA serves as an efficient catalyst in the Friedländer annulation reaction, enabling the synthesis of polysubstituted quinolines from 2-aminoaryl ketones and active methylene compounds. []
- C=N Bond Cleavage of Imines: PTSA facilitates the cleavage of imines to their corresponding carbonyl and amine compounds under solid-state conditions. []
Q2: How does the presence of this compound influence the production of levulinic acid and sulfonated carbon from glucose?
A2: Research indicates that this compound plays a dual role in this process: as an acidic catalyst for levulinic acid production and as a sulfonating agent for sulfonated carbon. The water dosage is critical. Low water dosage favors sulfonated carbon formation with high H+ exchange capacity and −SO3H intensity but negatively impacts levulinic acid yield. []
Q3: Can this compound be used to modify the surface properties of materials?
A3: Yes, plasma-polymerized this compound thin films show promise in modifying surface properties. Research shows these films exhibit altered electrical conductivity in response to humidity changes. This property makes them potentially valuable for sensor applications. []
Q4: Is this compound compatible with polyester fabrics? What are the implications for material properties?
A4: Yes, this compound serves as a doping agent in the production of polyaniline-coated polyester fabrics. These fabrics demonstrate enhanced dielectric properties, specifically showing greater polarizing ability, loss ability, and electromagnetic wave absorption. []
Q5: How is this compound typically characterized?
A5: Common techniques for characterizing this compound include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of PTSA. [, , ]
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in PTSA. [, ]
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of PTSA and related compounds. [, ]
- High-Performance Liquid Chromatography (HPLC): Employed to quantify PTSA in workplace air and wastewater samples. [, ]
Q6: What analytical methods are used to determine the dissociation constant of this compound?
A6: Nuclear magnetic resonance (NMR) spectroscopy is a reliable method for determining the dissociation constant of this compound in aqueous solutions. Chemical shift changes of PTSA protons with varying acid concentrations allow for the calculation of the acid dissociation constant. []
Q7: How does the stability of this compound affect its applications?
A7: While the provided research doesn't delve into specific stability issues of PTSA, it's worth noting that strong acids like PTSA can degrade over time, particularly under humid conditions. This degradation can impact their catalytic activity and require careful storage and handling.
Q8: Are there alternative catalysts to this compound in specific applications?
A8: Yes, the research mentions several alternative catalysts:
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